molecular formula C7H4ClN3O2 B11721264 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid

6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid

Cat. No.: B11721264
M. Wt: 197.58 g/mol
InChI Key: DSINKZRRAXGBAQ-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-A]pyrazine core with a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position. Its unique structure imparts a range of chemical and biological properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid typically involves the regioselective functionalization of the imidazo[1,2-A]pyrazine scaffold. One common method includes the use of organometallic intermediates such as zinc and magnesium derivatives. For instance, regioselective metalation using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride) in tetrahydrofuran (THF) at -60°C can lead to the formation of magnesium derivatives, which can then be quenched with various electrophiles to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar organometallic intermediates. The process is optimized for yield and purity, ensuring that the compound meets the required standards for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid varies depending on its application. In medicinal chemistry, it is believed to exert its effects by targeting specific enzymes or receptors involved in disease pathways. For example, its antituberculosis activity may involve the inhibition of key enzymes required for the survival and replication of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Uniqueness: 6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-11-2-4(7(12)13)10-6(11)1-9-5/h1-3H,(H,12,13)

InChI Key

DSINKZRRAXGBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(N=C2)Cl)C(=O)O

Origin of Product

United States

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